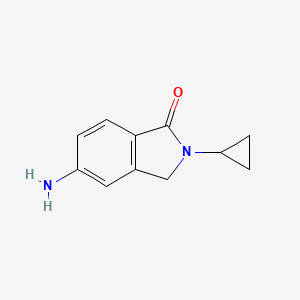

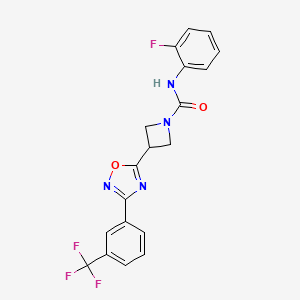

5-氨基-2-环丙基异喹啉-1-酮

描述

科学研究应用

聚(ADP-核糖)聚合酶(PARP)抑制

5-氨基异喹啉-1-酮衍生物因其作为聚(ADP-核糖)聚合酶(PARP)抑制剂的作用而被广泛研究,PARP 是参与细胞过程(如 DNA 修复、基因组稳定性和细胞死亡)的关键酶。5-氨基异喹啉-1-酮是一种结构相关的化合物,对 PARP-1 表现出显着的抑制活性,在缺血、心肌梗塞和器官移植模型中表现出保护作用。它对 PARP-1 的抑制导致 NF-κB 活性下调,进而调节炎性细胞因子和粘附分子的表达,突出了其在治疗涉及过度 PARP 活性的炎性疾病和疾病中的潜力 (Threadgill,2015)。

合成应用

由于异吲哚林-1-酮衍生物作为生化工具和治疗剂的潜力,其合成和功能化一直是化学研究的重点。研究探索了创建各种取代异吲哚林-1-酮化合物的新型合成途径,展示了它们在药物开发中的多功能性和潜力。例如,Medimagh 等人。(2010) 展示了一种通过 Diels-Alder 和内酰胺化顺序构建新的氨基异吲哚林酮的原始策略,展示了该化合物作为合成化学中前体的效用 (Medimagh、Marque、Prim、& Chatti,2010)。

作用机制

Target of Action

The primary target of 5-Amino-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the control of cell division and proliferation, making it a promising target for anti-cancer drugs .

Mode of Action

The compound interacts with CDK7 through hydrogen bonding interactions with active amino acid residues . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

The inhibition of CDK7 affects the cell cycle regulation pathway . CDK7 is involved in the transition from the G1 phase to the S phase and the progression of the M phase in the cell cycle . By inhibiting CDK7, the compound can disrupt these transitions, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

The compound has shown high binding affinity in molecular docking studies, suggesting it may have good bioavailability

Result of Action

The molecular and cellular effects of 5-Amino-2-cyclopropylisoindolin-1-one’s action primarily involve the disruption of the cell cycle . By inhibiting CDK7, the compound can induce cell cycle arrest, which may lead to apoptosis or programmed cell death . This makes it a potential candidate for anti-cancer therapy .

属性

IUPAC Name |

5-amino-2-cyclopropyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-8-1-4-10-7(5-8)6-13(11(10)14)9-2-3-9/h1,4-5,9H,2-3,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENOCAGUJVJYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

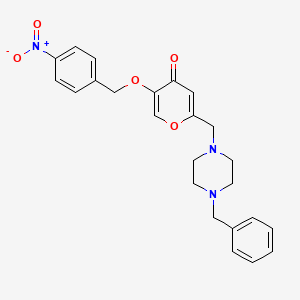

C1CC1N2CC3=C(C2=O)C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-cyclopropylisoindolin-1-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2798949.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanamide](/img/structure/B2798954.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2798957.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B2798959.png)

![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2798963.png)

![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile](/img/structure/B2798972.png)